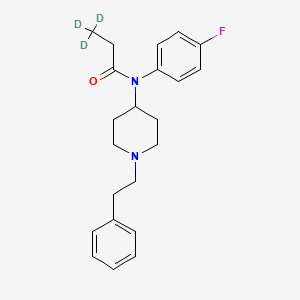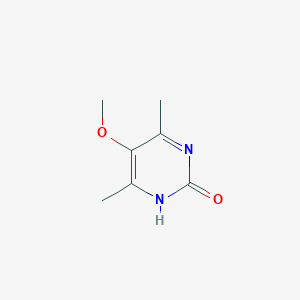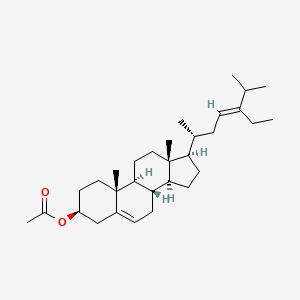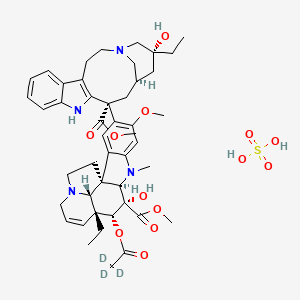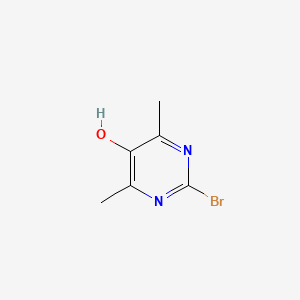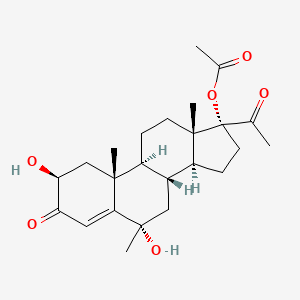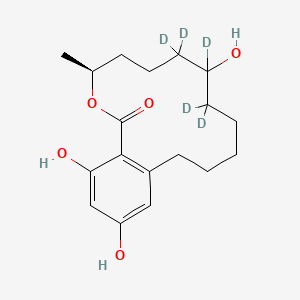
Zeranol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zeranol-d5: is a synthetic compound that belongs to the class of resorcylic acid lactones. It is a deuterated form of Zeranol, which is a non-steroidal estrogen agonist. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications, including mass spectrometry. The compound is structurally related to the mycoestrogen zearalanone and is known for its estrogenic and anabolic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zeranol-d5 involves the incorporation of deuterium atoms into the Zeranol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: Zeranol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zearalanone-d5.
Reduction: It can be reduced to form α-zearalanol-d5 and β-zearalanol-d5.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Zearalanone-d5
Reduction: α-Zearalanol-d5, β-Zearalanol-d5
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Zeranol-d5 is used as an internal standard in mass spectrometry for the quantification of Zeranol and its metabolites in biological samples. It helps in improving the accuracy and precision of analytical measurements .
Biology: In biological research, this compound is used to study the metabolic pathways and biotransformation of Zeranol in various organisms. It aids in understanding the pharmacokinetics and toxicokinetics of Zeranol .
Medicine: this compound is employed in medical research to investigate the estrogenic effects of Zeranol and its potential impact on human health. It is used in studies related to endocrine disruption and hormone-related diseases .
Industry: In the food industry, this compound is used to monitor the residue levels of Zeranol in meat products. It ensures compliance with regulatory standards and helps in assessing the safety of food products .
Mécanisme D'action
Zeranol-d5 exerts its effects by binding to estrogen receptors in the body. As a non-steroidal estrogen agonist, it mimics the action of natural estrogens and activates estrogen receptor-mediated pathways. This leads to the modulation of gene expression and various physiological responses. This compound is known to interact with estrogen receptor alpha and sex hormone-binding globulin, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Zeranol: The non-deuterated form of Zeranol-d5, used as a growth promoter in livestock.
Zearalanone: A related mycoestrogen with similar estrogenic properties.
α-Zearalanol and β-Zearalanol: Metabolites of Zeranol with estrogenic activity
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances the accuracy and reliability of mass spectrometric analyses, making it a valuable tool in research and industry .
Propriétés
Formule moléculaire |
C18H26O5 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(4S)-7,7,8,9,9-pentadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1/i8D2,9D2,14D |
Clé InChI |
DWTTZBARDOXEAM-SKXUCIFKSA-N |
SMILES isomérique |
[2H]C1(CCCCC2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC(C1([2H])O)([2H])[2H])C)[2H] |
SMILES canonique |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)
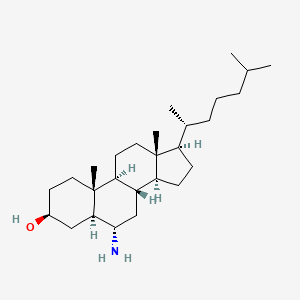
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
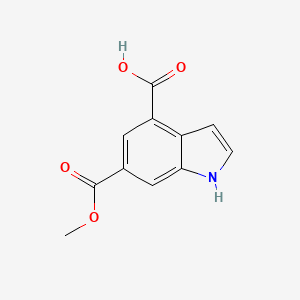
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
